molecular formula C18H11FN2S2 B2514248 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole CAS No. 337920-51-1

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole

Cat. No.: B2514248
CAS No.: 337920-51-1
M. Wt: 338.42
InChI Key: JXRQSUMHLRWBIR-UHFFFAOYSA-N
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Description

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core fused to a pyridine ring substituted with a 4-fluorophenylsulfanyl group. The benzothiazole moiety is known for its pharmacological relevance, particularly in antimicrobial, antitumor, and antiparasitic applications . This compound’s structural uniqueness lies in the integration of sulfur-containing groups (sulfanyl and benzothiazole) with a fluorinated aromatic system, which may synergize to modulate reactivity and bioactivity.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRQSUMHLRWBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and structural features.

Table 1: Key Comparisons of Structural Analogs

Compound Name Core Structure Key Substituents Biological Activity References
This compound (Target) Benzothiazole-pyridine 4-Fluorophenylsulfanyl Not explicitly reported (inferred potential) N/A
2-(Benzylsulfonyl)-1,3-benzothiazole Benzothiazole Benzylsulfonyl Antischistosomal (low µM activity)
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole-pyrazoline 4-Methoxyphenyl, methyl Antitumor, antidepressant (inferred)
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl-methanesulfinyl]-... Benzimidazole-sulfonamide Trifluoroethoxy, methanesulfinyl Not explicitly reported (probable protease inhibition)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Structural data (no explicit bioactivity)

Substituent Effects and Electronic Properties

  • Sulfur-Containing Groups :

    • The sulfanyl group in the target compound is less oxidized than the sulfonyl group in 2-(benzylsulfonyl)-1,3-benzothiazole . This difference may influence redox sensitivity and interactions with thiol-reactive enzymes or receptors.
    • The 4-fluorophenylsulfanyl substituent provides electron-withdrawing effects, enhancing stability compared to the electron-donating 4-methoxyphenyl group in the pyrazoline derivative .
  • Fluorine vs. Chlorine :

    • The 4-fluorophenyl group in the target compound likely improves lipophilicity and membrane permeability compared to the 3-chlorophenylsulfanyl group in the pyrazole analog .

Pharmacological Activity

  • Antiparasitic Potential: 2-(Benzylsulfonyl)-1,3-benzothiazole exhibits low micromolar activity against schistosomula and adult worms . The target compound’s pyridine ring and fluorophenyl group may enhance selectivity or potency due to improved hydrophobic interactions.
  • The target compound’s fluorinated system may shift activity toward antiproliferative or antimicrobial pathways.

Key Advantages of the Target Compound

Metabolic Stability : The 4-fluorophenyl group reduces susceptibility to oxidative metabolism compared to chlorinated or methoxylated analogs.

Dual Heterocyclic Core : The benzothiazole-pyridine framework may enable multitarget interactions, unlike simpler benzothiazoles or pyrazoles.

Electron-Deficient System : Enhanced binding to electron-rich biological targets (e.g., enzymes with nucleophilic active sites).

Biological Activity

2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H11FN2S2
  • Molecular Weight : 338.43 g/mol
  • CAS Number : 337920-51-1

The compound features a benzothiazole core with a pyridinyl group and a sulfanyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-amylase, which is relevant in diabetes management. For instance, related compounds have shown significant inhibition rates, suggesting that similar mechanisms may be present in this compound .
  • Anticancer Activity : Preliminary studies indicate potential anticancer properties, likely through apoptosis induction in cancer cells and modulation of cell signaling pathways .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including:

  • Anticancer : Compounds similar in structure have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antidiabetic : As noted earlier, the inhibition of α-amylase suggests potential as an antidiabetic agent .
  • Antimicrobial : Some benzothiazole derivatives exhibit antimicrobial properties against various pathogens, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The SAR studies of benzothiazole derivatives indicate that modifications to the core structure significantly influence biological activity. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances the inhibitory potency against certain enzymes.
  • Sulfanyl groups contribute to increased lipophilicity, improving membrane permeability and bioavailability.

Case Studies

Several case studies have explored the biological efficacy of related compounds:

  • Anticancer Studies :
    • A study on benzothiazole derivatives showed that modifications led to varying degrees of cytotoxicity against MCF7 breast cancer cells. Compounds with similar structural motifs exhibited significant reductions in cell viability compared to controls .
  • Enzyme Inhibition :
    • Research on α-amylase inhibitors demonstrated that certain benzothiazole linked compounds achieved over 80% inhibition at specific concentrations, indicating strong potential for managing diabetes .

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